5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
The synthesis of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and potassium carbonate. The reaction is carried out in a mixture of dimethoxyethane, ethanol, and water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan-2-carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, potassium carbonate, dimethoxyethane, ethanol, water, hydrogen gas, and NBS. Major products formed from these reactions include furan-2-carboxylic acids, amino derivatives, and brominated compounds.
Scientific Research Applications
5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis, which is crucial for the biosynthesis of siderophores that facilitate iron acquisition . This inhibition disrupts the iron homeostasis in the bacteria, leading to its death.
Comparison with Similar Compounds
Similar compounds include:
5-(4-Nitrophenyl)furan-2-carboxylic acid: Known for its antimycobacterial activity.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with potential antimicrobial properties.
1-(4-Ethoxyphenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione:
The uniqueness of 5-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO7/c1-13-7-9-16(18(11-13)23(26)27)19-10-8-15(28-19)12-17-20(24)29-22(30-21(17)25)14-5-3-2-4-6-14/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVXBGQBFJXKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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